molecular formula C18H19ClN4O5S B2391005 N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 899989-89-0

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2391005
CAS RN: 899989-89-0
M. Wt: 438.88
InChI Key: PRRNFCIBYCAHEW-UHFFFAOYSA-N
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Description

The compound you’re asking about, also known as SD-0006, is a small molecule that is currently under investigation . It belongs to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a pyrazole ring bound to a phenyl group, which is a common structure in many organic compounds . The chemical formula of this compound is C20H20ClN5O2 .


Physical And Chemical Properties Analysis

This compound has an average weight of 397.858 and a monoisotopic weight of 397.130552616 . It is a small molecule and is classified as an investigational drug .

Scientific Research Applications

  • Molecular Interaction Studies :

    • The molecular interaction of pyrazole derivatives with receptors has been extensively studied, indicating the potential of these compounds in understanding receptor-ligand interactions and in the development of receptor antagonists or agonists for therapeutic purposes (Shim et al., 2002).
  • Synthesis and Anticancer/Antimicrobial Applications :

    • Pyrazoline derivatives have shown potential in anticancer and antimicrobial applications. For instance, new pyrazoline compounds were synthesized and exhibited promising anticancer activity against various cancer cell lines, indicating their potential in cancer research and therapy (Katariya et al., 2021).
  • Structural Characterization and Anti-Tumor Agents :

    • The synthesis and structural characterization of compounds incorporating the thiophene moiety as potent anti-tumor agents highlight the importance of structural analysis in understanding the bioactivity of such compounds (Gomha et al., 2016).
  • Corrosion Inhibition :

    • Quinoxaline derivatives, related to the pyrazoline moiety in structure, have been evaluated as corrosion inhibitors, demonstrating the diverse applications of such compounds beyond biomedical research into materials science (Saraswat & Yadav, 2020).

Safety and Hazards

The safety and hazards associated with this compound are not fully known as it is still under investigation. Therefore, it’s important to handle it with care and use appropriate safety measures .

properties

IUPAC Name

N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(oxolan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O5S/c19-11-3-5-12(6-4-11)23-16(14-9-29(26,27)10-15(14)22-23)21-18(25)17(24)20-8-13-2-1-7-28-13/h3-6,13H,1-2,7-10H2,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRNFCIBYCAHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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